molecular formula C8H4BrClIN B8133059 6-Bromo-5-chloro-3-iodo-1H-indole

6-Bromo-5-chloro-3-iodo-1H-indole

Cat. No.: B8133059
M. Wt: 356.38 g/mol
InChI Key: GPJDJOWEDXSIEY-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3-iodo-1H-indole is a halogenated indole derivative characterized by the presence of bromine, chlorine, and iodine atoms on its indole ring structure. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3-iodo-1H-indole typically involves halogenation reactions of indole or its derivatives. One common method is the direct halogenation of indole using halogenating agents such as bromine, chlorine, and iodine under controlled conditions. Another approach involves the sequential halogenation of indole, where one halogen is introduced first, followed by the others in a stepwise manner.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-3-iodo-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the indole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the halogenated indole.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under suitable conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield oxidized indole derivatives, such as indole-3-carboxylic acid.

  • Reduction: Reduction reactions can produce partially or fully reduced indole derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-chloro-3-iodo-1H-indole has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a versatile intermediate for further chemical transformations.

Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. These compounds can interact with biological targets and modulate various cellular processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to bind to multiple receptors and influence biological pathways makes it a valuable candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

6-Bromo-5-chloro-3-iodo-1H-indole is compared with other similar halogenated indole derivatives, such as 5-bromo-6-chloro-1H-indole and 3-iodo-1H-indole. While these compounds share structural similarities, this compound is unique due to the presence of all three halogens on the indole ring, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • 5-bromo-6-chloro-1H-indole

  • 3-iodo-1H-indole

  • 6-bromo-1H-indole

  • 5-chloro-1H-indole

Properties

IUPAC Name

6-bromo-5-chloro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClIN/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDJOWEDXSIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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